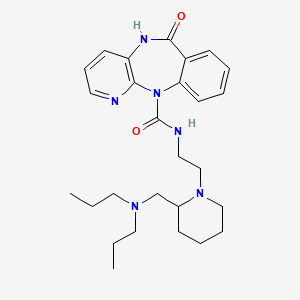

AF-DX-384

Description

Propriétés

IUPAC Name |

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYABXXPZNUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Choreography of AF-DX 384: A Technical Guide to its M2/M4-Selective Muscarinic Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

AF-DX 384 stands as a pivotal tool in cholinergic research, offering a high degree of selectivity for the M2 and M4 muscarinic acetylcholine receptor subtypes. This guide provides a comprehensive exploration of its mechanism of action, grounded in its biochemical interactions and downstream signaling consequences. We will delve into the experimental methodologies used to characterize this antagonist, offering detailed protocols and data interpretation insights. This document is designed to serve as a technical resource for researchers seeking to leverage AF-DX 384 in their investigations of muscarinic receptor pharmacology and physiology.

Introduction: The Significance of Muscarinic Subtype Selectivity

The muscarinic acetylcholine receptor (mAChR) family, comprising five subtypes (M1-M5), represents a critical class of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine (ACh).[1] These receptors are integral to a vast array of physiological processes, including cognitive function, cardiac regulation, and smooth muscle contraction.[2] The functional divergence of mAChR subtypes, primarily dictated by their differential coupling to intracellular G proteins, presents a significant challenge and opportunity in drug development.[2] The M1, M3, and M5 receptors predominantly couple to Gq proteins, initiating the phospholipase C signaling cascade, while the M2 and M4 receptors couple to Gi proteins, leading to the inhibition of adenylyl cyclase.[1][2]

AF-DX 384, a pyridobenzodiazepine derivative, has emerged as a valuable pharmacological probe due to its preferential antagonism of M2 and M4 receptors.[3][4] This selectivity allows for the targeted investigation of the physiological roles of these specific subtypes, minimizing the confounding effects of modulating other mAChRs. This guide will illuminate the precise mechanism by which AF-DX 384 exerts its effects, the experimental validation of its activity, and its application in elucidating the complexities of the cholinergic system.

Physicochemical Properties of AF-DX 384

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental settings.

| Property | Value | Source |

| Chemical Name | N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][5]benzodiazepine-11-carboxamide | |

| Molecular Formula | C27H38N6O2 | |

| Molecular Weight | 478.64 g/mol | |

| CAS Number | 118290-26-9 | |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol |

Core Mechanism of Action: Competitive Antagonism at M2/M4 Receptors

The primary mechanism of action of AF-DX 384 is competitive antagonism at the orthosteric binding site of M2 and M4 muscarinic receptors. This means that AF-DX 384 binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying this site, it prevents ACh from binding and initiating the downstream signaling cascade.

Binding Affinity and Selectivity Profile

The potency and selectivity of AF-DX 384 are quantitatively defined by its binding affinity (Ki) for each of the five human muscarinic receptor subtypes. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Source |

| M2 | 8.22 | 6.03 | [5] |

| M4 | 8.00 | 10 | [5] |

| M1 | 7.51 | 30.9 | [6] |

| M3 | 7.18 | ~66 | |

| M5 | 6.27 | ~537 |

As the data illustrates, AF-DX 384 exhibits a significantly higher affinity for M2 and M4 receptors compared to M1, M3, and M5 subtypes, establishing its M2/M4-selective profile. Some studies suggest that the binding domain of AF-DX 384 on the M2 receptor may partially overlap with a common allosteric site.[7]

Downstream Signaling Consequences

M2 and M4 receptors are coupled to the Gi family of G proteins.[2] Upon agonist binding, these receptors facilitate the exchange of GDP for GTP on the α-subunit of the Gi protein. The activated Gαi subunit then dissociates from the Gβγ dimer and proceeds to inhibit the enzyme adenylyl cyclase . This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

By acting as an antagonist, AF-DX 384 prevents this cascade of events. Its binding to M2/M4 receptors blocks the ACh-induced activation of Gi proteins, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels.

Figure 1. Signaling pathway of M2/M4 receptor activation and its inhibition by AF-DX 384.

Experimental Characterization of AF-DX 384

The pharmacological profile of AF-DX 384 has been meticulously defined through a series of in vitro and in vivo experiments. The following sections detail the methodologies for key assays used to characterize this compound.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its receptor targets.[8][9] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand for a specific receptor, and to determine the inhibition constant (Ki) of an unlabeled compound (e.g., AF-DX 384).

Experimental Workflow:

Figure 2. Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture cells expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells).[10]

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of a non-selective muscarinic radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).[11]

-

Add increasing concentrations of unlabeled AF-DX 384 to the wells.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist like atropine).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold.[12]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of AF-DX 384 (Total binding - Non-specific binding).

-

Plot the specific binding as a function of the log concentration of AF-DX 384 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

GTPγS binding assays are functional assays that measure the activation of G proteins, a proximal event following receptor activation.[13][14] These assays are particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Objective: To determine the effect of AF-DX 384 on agonist-stimulated G protein activation.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used to trap the G protein in its active state.[15] An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.

Detailed Protocol: GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the M2 or M4 receptor as described for the radioligand binding assay.

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation.

-

Add a constant, sub-maximal concentration of a muscarinic agonist (e.g., carbachol).

-

Add increasing concentrations of AF-DX 384.

-

Include control wells for basal binding (no agonist) and agonist-stimulated binding (agonist only).

-

Add GDP to the assay buffer to facilitate the exchange reaction.

-

-

Incubation:

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction and quantify the bound [35S]GTPγS using the same filtration and scintillation counting method as in the radioligand binding assay.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated [35S]GTPγS binding.

-

Plot the inhibition of agonist-stimulated binding as a function of the log concentration of AF-DX 384 to determine its IC50 value.

-

In Vivo Studies

In vivo experiments are crucial for understanding the physiological effects of a compound in a whole organism. AF-DX 384 has been used in several in vivo studies, primarily in rodents, to investigate its effects on neurotransmitter release and cognitive function.

Example Study: Microdialysis for Measuring Acetylcholine Release

Objective: To investigate the effect of AF-DX 384 on acetylcholine release in specific brain regions.[16]

Rationale: Presynaptic M2 receptors act as autoreceptors, inhibiting the release of acetylcholine from cholinergic nerve terminals.[16] By blocking these receptors, an M2 antagonist like AF-DX 384 is expected to increase acetylcholine release.

Methodology:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the hippocampus or cortex).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: The dialysate, containing neurotransmitters and other molecules from the extracellular fluid, is collected at regular intervals.

-

Drug Administration: AF-DX 384 is administered, either systemically or locally through the microdialysis probe.

-

Analysis: The concentration of acetylcholine in the dialysate samples is measured using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[16]

Expected Outcome: Administration of AF-DX 384 is expected to cause a dose-dependent increase in the extracellular concentration of acetylcholine in the brain region under investigation.[16][17]

Conclusion

AF-DX 384 is a potent and selective antagonist of M2 and M4 muscarinic acetylcholine receptors. Its mechanism of action is centered on competitive binding to the orthosteric site of these Gi-coupled receptors, thereby preventing the agonist-induced inhibition of adenylyl cyclase. The pharmacological properties of AF-DX 384 have been rigorously characterized through in vitro techniques such as radioligand and GTPγS binding assays, and its physiological effects have been demonstrated in vivo. This in-depth understanding of its molecular choreography makes AF-DX 384 an indispensable tool for researchers dissecting the roles of M2 and M4 receptors in health and disease.

References

- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. AFDX-384 - Wikipedia [en.wikipedia.org]

- 4. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. [<sup>3</sup>H]AF DX-384 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding of [3H]AF-DX 384 to cloned and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

- 16. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AF-DX 384: A Selective M2/M4 Muscarinic Receptor Antagonist

Introduction: The Significance of Muscarinic Receptor Subtype Selectivity

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in regulating a vast array of physiological functions in both the central and peripheral nervous systems. Its actions are mediated by two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors (mAChRs), members of the G protein-coupled receptor (GPCR) superfamily, are further classified into five distinct subtypes (M1-M5). This subtype diversity allows for fine-tuned control of cellular responses in different tissues.

The M2 and M4 receptors, preferentially coupled to Gαi/o proteins, are of particular interest to researchers. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of ion channel activity.[1][2][3] M2 receptors are prominently expressed in the heart, where they regulate cardiac rate and contractility, as well as in airway smooth muscle and as presynaptic autoreceptors in the central nervous system.[2][4] M4 receptors are abundant in the striatum and other brain regions, playing a crucial role in the modulation of neurotransmitter release, particularly dopamine.[5][6]

The development of subtype-selective muscarinic antagonists is a key objective in pharmacology and drug discovery. Such compounds are invaluable tools for dissecting the specific physiological roles of individual mAChR subtypes and hold therapeutic potential for a range of disorders, including cardiovascular diseases, respiratory conditions, and neurological and psychiatric disorders.[7][8] AF-DX 384 has emerged as a significant research tool due to its preferential antagonism of M2 and M4 receptors.[9][10] This guide provides a comprehensive technical overview of AF-DX 384, from its chemical properties and mechanism of action to detailed experimental protocols for its characterization and application.

Chemical and Pharmacological Profile of AF-DX 384

AF-DX 384, chemically known as N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][11][12]benzodiazepine-11-carboxamide, is a pyridobenzodiazepine derivative.[13][14] Its structure is a key determinant of its selective binding to M2 and M4 muscarinic receptors.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C27H38N6O2 | [13][14] |

| Molecular Weight | 478.63 g/mol | [13][15] |

| CAS Number | 118290-27-0 | [14][15] |

| Purity | ≥98% | [14][15] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol | [10][14] |

Stereoselectivity and Synthesis

The synthesis of AF-DX 384 has been described, with methods available for producing its enantiomers.[16][17] Notably, the (R)-(-) isomer of AF-DX 384 exhibits a significantly higher affinity for M2 receptors compared to its (S)-(+) enantiomer, highlighting the importance of stereochemistry in its interaction with the receptor binding pocket.[16]

A general synthetic scheme for AF-DX 384 involves the coupling of precursor molecules.[18] The synthesis of the R and S isomers can be achieved starting from (R)-(+)-pipecolic acid and (S)-(-)-pipecolic acid, respectively.[16]

Binding Affinity Profile

AF-DX 384 displays a distinct binding profile, with a higher affinity for M2 and M4 receptors compared to M1, M3, and M5 subtypes. This selectivity is crucial for its utility in distinguishing the functions of these receptor subtypes.

| Receptor Subtype (Human, cloned) | pKi | Ki (nM) | Source |

| M2 | 8.22 | 6.03 | [9][10] |

| M4 | 8.00 | 10 | [9][10] |

| M1 | 7.51 | ~30.9 | [10] |

| M3 | 7.18 | ~66.1 | [10] |

| M5 | 6.27 | ~537 | [10] |

Note: Ki values are approximated from pKi values.

It is important to note that while AF-DX 384 is selective for M2/M4 receptors, it is not exclusively specific and can bind to other muscarinic subtypes at higher concentrations.[19] This is a critical consideration in experimental design and data interpretation.

Mechanism of Action: Antagonism of M2 and M4 Receptor Signaling

AF-DX 384 exerts its effects by competitively blocking the binding of the endogenous agonist, acetylcholine, to M2 and M4 muscarinic receptors. This antagonism prevents the initiation of downstream signaling cascades typically associated with the activation of these Gαi/o-coupled receptors.

M2 Muscarinic Receptor Signaling Pathway

The canonical signaling pathway for the M2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.[1][20][21] The βγ subunits of the dissociated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels in the heart, leading to hyperpolarization and a decrease in heart rate.[2]

Caption: AF-DX 384 blocks M2 receptor signaling.

M4 Muscarinic Receptor Signaling Pathway

Similar to the M2 receptor, the M4 receptor is primarily coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase.[3][22] In the central nervous system, particularly in the striatum, M4 receptors act as inhibitory autoreceptors on cholinergic interneurons and also modulate the release of other neurotransmitters like dopamine.[3][5] By blocking these receptors, AF-DX 384 can increase acetylcholine and dopamine release in specific brain regions.[6][23]

Caption: AF-DX 384 blocks presynaptic M4 autoreceptors.

Experimental Protocols for the Study of AF-DX 384

The following protocols provide a framework for the in vitro and in vivo characterization of AF-DX 384. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of AF-DX 384 for different muscarinic receptor subtypes. The principle of this assay is the competition between a radiolabeled ligand and the unlabeled test compound (AF-DX 384) for binding to the receptor.

Workflow Diagram:

Caption: Workflow for radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Rationale: To isolate the receptors of interest from other cellular components.

-

Procedure:

-

Homogenize cells or tissues expressing the desired muscarinic receptor subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

-

Competition Binding Assay:

-

Rationale: To determine the concentration of AF-DX 384 required to inhibit 50% of the specific binding of a radiolabeled antagonist (IC50).

-

Procedure:

-

In a series of tubes, add a fixed concentration of a non-selective muscarinic radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).[24]

-

Add increasing concentrations of unlabeled AF-DX 384.

-

To determine non-specific binding, add a high concentration of a non-selective antagonist (e.g., atropine) to a separate set of tubes.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

-

Separation of Bound and Free Ligand:

-

Rationale: To isolate the radioligand that is bound to the receptors from the unbound radioligand.

-

Procedure:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

-

Quantification of Radioactivity:

-

Rationale: To measure the amount of radioligand bound to the receptors.

-

Procedure:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

-

Data Analysis:

-

Rationale: To calculate the IC50 and subsequently the Ki value.

-

Procedure:

-

Plot the percentage of specific binding against the logarithm of the AF-DX 384 concentration to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

In Vivo Microdialysis

This protocol allows for the measurement of neurotransmitter levels (e.g., acetylcholine) in specific brain regions of freely moving animals following the administration of AF-DX 384. It provides insights into the functional consequences of M2/M4 receptor antagonism in vivo.[4][23]

Workflow Diagram:

Caption: Workflow for in vivo microdialysis.

Step-by-Step Methodology:

-

Surgical Implantation of Guide Cannula:

-

Rationale: To allow for the precise and repeated insertion of a microdialysis probe into the target brain region.

-

Procedure:

-

Anesthetize the animal (e.g., a rat).

-

Using a stereotaxic frame, implant a guide cannula aimed at the brain region of interest (e.g., hippocampus or striatum).

-

Secure the cannula to the skull with dental cement.

-

-

-

Recovery Period:

-

Rationale: To allow the animal to fully recover from surgery before the experiment.

-

Procedure:

-

House the animal individually and monitor its health for several days post-surgery.

-

-

-

Microdialysis Experiment:

-

Rationale: To collect extracellular fluid containing neurotransmitters from the target brain region.

-

Procedure:

-

Gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

After a stabilization period, collect baseline dialysate samples.

-

-

-

Drug Administration:

-

Rationale: To assess the effect of AF-DX 384 on neurotransmitter levels.

-

Procedure:

-

Administer AF-DX 384 either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

-

-

Sample Collection and Analysis:

-

Rationale: To measure changes in neurotransmitter concentrations over time.

-

Procedure:

-

Collect dialysate samples at regular intervals post-drug administration.

-

Analyze the concentration of the neurotransmitter of interest (e.g., acetylcholine) in the samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[4]

-

-

In Vivo Applications and Functional Consequences

Studies utilizing AF-DX 384 have provided valuable insights into the physiological roles of M2 and M4 receptors.

-

Cardiovascular System: Due to its M2 receptor antagonism, AF-DX 384 can increase heart rate.[11] However, its low blood-brain barrier permeability suggests it may be more suitable for studying peripheral M2 receptors, such as those in the heart.[11]

-

Central Nervous System and Cognition: AF-DX 384 has been shown to increase acetylcholine release in the cortex and hippocampus of rats.[23] This is consistent with the blockade of presynaptic M2/M4 autoreceptors that normally inhibit acetylcholine release.[4] Furthermore, AF-DX 384 has demonstrated the ability to reverse cognitive deficits in animal models of aging and scopolamine-induced amnesia, suggesting a potential therapeutic role for M2/M4 antagonists in cognitive enhancement.[9][23]

Conclusion and Future Directions

AF-DX 384 is a powerful and selective antagonist of M2 and M4 muscarinic receptors. Its well-characterized pharmacological profile makes it an indispensable tool for researchers investigating the roles of these receptor subtypes in health and disease. The detailed protocols provided in this guide offer a solid foundation for conducting rigorous and reproducible experiments.

Future research will likely focus on the development of even more selective M2 or M4 antagonists to further dissect their individual functions. The therapeutic potential of targeting these receptors for conditions such as cognitive impairment, schizophrenia, and Parkinson's disease continues to be an active area of investigation.[6][12][25] The insights gained from studies using AF-DX 384 will undoubtedly contribute to the advancement of novel therapeutic strategies for these debilitating disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 3. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]

- 4. Effects of M2 antagonists on in vivo hippocampal acetylcholine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are M4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rndsystems.com [rndsystems.com]

- 11. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]AF-DX 384 in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. scbt.com [scbt.com]

- 16. Syntheses of R and S isomers of AF-DX 384, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. "Synthesis of Optically Enriched AF-DX 384, a Selective Antagonist of Muscarinic M2 Receptors" [iris.unito.it]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-DX 384: A Researcher's In-Depth Technical Guide to a Selective M2/M4 Muscarinic Antagonist

This guide provides a comprehensive technical overview of AF-DX 384, a potent and selective competitive antagonist for the M2 and M4 muscarinic acetylcholine receptors (mAChRs). Designed for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of AF-DX 384, its application in various research models, and detailed protocols for its use in laboratory settings. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring the integrity and reproducibility of your research.

Core Principles: Understanding AF-DX 384's Mechanism of Action

AF-DX 384 distinguishes itself through its preferential binding to M2 and M4 muscarinic receptor subtypes over M1, M3, and M5.[1] These G protein-coupled receptors are integral to cholinergic signaling throughout the central and peripheral nervous systems. M2 and M4 receptors are predominantly coupled to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling cascade ultimately results in the hyperpolarization of excitable cells and the inhibition of neurotransmitter release.

By acting as a competitive antagonist, AF-DX 384 binds to the same site as the endogenous ligand, acetylcholine (ACh), but does not activate the receptor.[4] This blockade prevents ACh from exerting its inhibitory effects, leading to a disinhibition of cholinergic signaling. This is particularly relevant in the context of presynaptic autoreceptors, where M2 and M4 receptors provide negative feedback on ACh release. Antagonism of these autoreceptors by AF-DX 384 results in an increase in synaptic ACh concentrations, a mechanism that has been explored for its potential in cognitive enhancement.

Receptor Binding Profile

The selectivity of AF-DX 384 is a cornerstone of its utility in research. Quantitative data from radioligand binding assays have established its affinity for the different muscarinic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki in nM) | Source |

| M2 | 2.3 - 3.4 | [1][5] |

| M4 | ~2.5 | [1] |

| M1 | ~55 | [1] |

| M3 | ~15 | [1] |

Note: Ki values can vary slightly depending on the experimental conditions and tissue/cell type used.

Signaling Pathways of M2 and M4 Receptors

The antagonism of M2 and M4 receptors by AF-DX 384 interrupts key intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

Caption: M2/M4 receptor signaling pathway and the inhibitory action of AF-DX 384.

In Vitro Applications: Dissecting Molecular Interactions

AF-DX 384 is an invaluable tool for in vitro studies aimed at characterizing M2 and M4 receptors and investigating their roles in cellular processes.

Radioligand Binding Assays with [3H]AF-DX 384

Radioligand binding assays are fundamental for determining the affinity and density of receptors in a given tissue or cell preparation. The tritiated form of AF-DX 384, [3H]AF-DX 384, is a widely used radioligand for these studies.

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]AF-DX 384.

Materials:

-

Tissue/Cell Membranes: Homogenates from the brain region of interest (e.g., brainstem, where M2 receptors are abundant) or cells expressing the target receptor.[5]

-

[3H]AF-DX 384: Stock solution of known specific activity.

-

Unlabeled AF-DX 384: For determining non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

-

Total Binding: To one set of tubes, add increasing concentrations of [3H]AF-DX 384.

-

Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [3H]AF-DX 384 along with a high concentration of unlabeled AF-DX 384 (e.g., 1-10 µM) to saturate the specific binding sites.

-

Incubation: Incubate all tubes at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through the glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration. Plot the specific binding versus the concentration of [3H]AF-DX 384 and analyze the data using non-linear regression to determine the Kd and Bmax values.

Caption: Experimental workflow for a radioligand binding assay.

Autoradiography

Autoradiography with [3H]AF-DX 384 allows for the visualization and quantification of M2/M4 receptor distribution in tissue sections, providing valuable anatomical context to binding data.[7][8]

Materials:

-

Frozen Tissue Sections: 10-20 µm thick sections mounted on microscope slides.

-

[3H]AF-DX 384.

-

Unlabeled Ligand for Non-specific Binding: Atropine or unlabeled AF-DX 384.

-

Pre-incubation and Incubation Buffers: Similar to those used in binding assays.

-

Wash Buffers.

-

Autoradiography Film or Phosphor Imaging Screens.

-

Image Analysis Software.

Procedure:

-

Tissue Preparation: Bring the frozen tissue sections to room temperature.

-

Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous ligands.

-

Incubation: Incubate the slides in a solution containing a low concentration of [3H]AF-DX 384 (typically around the Kd value, e.g., 2-5 nM).[7][8] For non-specific binding, incubate adjacent sections in the same radioligand solution containing a high concentration of an appropriate unlabeled antagonist.

-

Washing: Wash the slides in ice-cold buffer to remove unbound radioligand. A final quick dip in distilled water can help remove buffer salts.

-

Drying: Dry the slides rapidly, for example, under a stream of cool, dry air.

-

Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of receptors.

-

Image Development and Analysis: Develop the film or scan the imaging screen. Quantify the optical density of the resulting autoradiograms in different brain regions using image analysis software, with co-exposed radioactive standards for calibration.

Functional Assays

To assess the functional consequences of M2/M4 receptor antagonism by AF-DX 384, researchers can measure its effect on second messenger systems, such as cAMP.

Materials:

-

Cells expressing M2 or M4 receptors.

-

AF-DX 384.

-

A muscarinic agonist (e.g., carbachol or oxotremorine).

-

Forskolin (an adenylyl cyclase activator, used to stimulate cAMP production).

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-incubate the cells with various concentrations of AF-DX 384.

-

Stimulation: Stimulate the cells with a combination of forskolin and a muscarinic agonist. The agonist will act on the M2/M4 receptors to inhibit the forskolin-stimulated cAMP production.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the concentration of AF-DX 384. The ability of AF-DX 384 to reverse the agonist-induced inhibition of cAMP production will demonstrate its antagonist activity.

In Vivo Research: From Synapse to Behavior

AF-DX 384 is a valuable tool for investigating the physiological roles of M2 and M4 receptors in living organisms.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique can be used to assess the effect of AF-DX 384 on acetylcholine release.[9][10]

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

AF-DX 384.

-

Analytical system for acetylcholine detection (e.g., HPLC with electrochemical detection).

Procedure:

-

Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the brain region of interest using a stereotaxic apparatus.[11]

-

Recovery: Allow the animal to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[10]

-

Baseline Collection: Collect baseline dialysate samples to establish a stable level of extracellular acetylcholine.

-

Drug Administration: Administer AF-DX 384, either systemically (e.g., intraperitoneal or subcutaneous injection) or locally via the microdialysis probe (reverse dialysis). The choice of vehicle will depend on the solubility of AF-DX 384 and the route of administration; saline or a small percentage of a solubilizing agent like DMSO in saline are common choices.

-

Sample Collection and Analysis: Continue to collect dialysate samples at regular intervals after drug administration. Analyze the acetylcholine content of the samples using a sensitive analytical method.

-

Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels and analyze the time course and dose-dependency of the effect of AF-DX 384.

Caption: Workflow for an in vivo microdialysis experiment.

Behavioral Studies

The ability of AF-DX 384 to increase acetylcholine release has led to its use in animal models of cognitive function.

Establishing a clear dose-response relationship is critical in behavioral pharmacology.[12][13][14] Researchers should test a range of AF-DX 384 doses to identify the optimal concentration for producing the desired effect without causing unwanted side effects.

-

Novel Object Recognition: This task assesses learning and memory. AF-DX 384 has been shown to reverse cognitive deficits in this paradigm.

-

Passive Avoidance: This test evaluates fear-motivated memory.

-

Morris Water Maze: A widely used task to study spatial learning and memory.

-

Radial Arm Maze: This maze can be used to assess both working and reference memory.

When conducting behavioral studies with AF-DX 384, it is crucial to include appropriate control groups (e.g., vehicle-treated animals) and to counterbalance the order of testing to avoid order effects. The timing of drug administration relative to the behavioral task is also a critical parameter to consider.

Trustworthiness and Self-Validating Systems

To ensure the reliability of research findings with AF-DX 384, it is essential to incorporate self-validating systems into experimental designs.

-

In radioligand binding assays, the inclusion of a known selective M2/M4 antagonist as a positive control can validate the assay's ability to detect competitive binding.

-

In functional assays, the use of a non-selective muscarinic antagonist like atropine can confirm that the observed effects are indeed mediated by muscarinic receptors.

Conclusion

AF-DX 384 is a powerful and selective tool for investigating the roles of M2 and M4 muscarinic receptors in a wide range of physiological and pathological processes. By understanding its mechanism of action and employing rigorous and well-controlled experimental protocols, researchers can leverage the unique properties of this compound to advance our knowledge of cholinergic neurotransmission and its implications for health and disease.

References

- 1. Binding of [3H]AF-DX 384 to cloned and native muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic M2 receptors in rat brain labeled with [3H] AF-DX 384 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 9. buczynski-gregus.com [buczynski-gregus.com]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dose-response analysis in risk assessment: evaluation of behavioral specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diva-portal.org [diva-portal.org]

- 14. Combining multiple comparisons and modeling techniques in dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-DX 384 muscarinic acetylcholine receptor binding

An In-Depth Technical Guide to the Muscarinic Acetylcholine Receptor Binding of AF-DX 384

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of AF-DX 384, a pivotal antagonist for the M2 muscarinic acetylcholine receptor. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental design and data interpretation, ensuring a robust and reproducible understanding of AF-DX 384's interaction with its target.

Introduction: The Significance of the M2 Receptor and AF-DX 384

Muscarinic acetylcholine receptors (mAChRs) are a family of five G-protein coupled receptors (GPCRs) designated M1 through M5. They are integral to a vast array of physiological processes, making them critical targets for therapeutic intervention. The M2 receptor, in particular, plays a dominant role in cardiac function, where its activation slows the heart rate, and in the central nervous system as a presynaptic autoreceptor that modulates acetylcholine release.[1][2]

The development of subtype-selective ligands is paramount for dissecting the specific roles of each mAChR subtype and for creating targeted therapeutics with fewer side effects. AF-DX 384 is a potent and selective antagonist with a preference for M2 and M4 subtypes, making it an invaluable tool for pharmacological research.[3][4] This guide will detail the methodologies required to precisely characterize its binding affinity and functional antagonism at the M2 receptor.

Physicochemical and Pharmacological Profile of AF-DX 384

AF-DX 384, a pyridobenzodiazepine derivative, is distinguished by its high affinity for the M2 receptor.[5] Its selectivity allows for the precise investigation of M2-mediated pathways. The (R)-(-) enantiomer of AF-DX 384 demonstrates a significantly higher affinity for M2 receptors—23-fold greater than its (S)-(+) counterpart—highlighting the importance of stereochemistry in its receptor interaction.[6]

Table 1: Key Properties of AF-DX 384

| Property | Value | Source |

| Chemical Name | N-[2-[2-[(Dipropylamino)methyl]-1-piperidinyl]ethyl]-5,6-dihydro-6-oxo-11H-pyrido[2,3-b][7][8]benzodiazepine-11-carboxamide | [4][9] |

| Molecular Formula | C₂₇H₃₈N₆O₂ | [4][5][9] |

| Molecular Weight | 478.63 g/mol | [4][5] |

| Receptor Selectivity | M2/M4 mAChR Antagonist | [3][4] |

| Binding Affinity (Ki) | M2: ~3-6 nM, M4: ~10 nM | [3][10] |

| Stereoselectivity | (R)-(-) isomer exhibits higher affinity for M2 receptors | [6] |

The M2 Muscarinic Receptor: Signaling and Mechanism

Understanding the downstream signaling of the M2 receptor is crucial for interpreting functional assay data. As a prototypical Gᵢ/ₒ-coupled receptor, its activation by an agonist like acetylcholine initiates a cascade of intracellular events.[1][11]

-

G-Protein Activation: Agonist binding induces a conformational change in the M2 receptor, facilitating its interaction with the heterotrimeric G-protein, Gᵢ. This promotes the exchange of GDP for GTP on the Gαᵢ subunit.[11]

-

Dissociation: The Gαᵢ-GTP complex and the Gβγ dimer dissociate from the receptor and each other.

-

Downstream Effects:

-

Gαᵢ-GTP: Primarily inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7][8]

-

Gβγ Dimer: Can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels in the heart, which causes membrane hyperpolarization and a decreased heart rate.[1]

-

This primary pathway underscores the inhibitory nature of M2 receptor signaling.

Experimental Protocols for Characterizing AF-DX 384 Binding

The following protocols provide a validated framework for determining the binding characteristics of AF-DX 384. The core principle relies on radioligand binding assays, which are sensitive and quantitative methods for studying ligand-receptor interactions.[12]

Protocol 1: Membrane Preparation

Rationale: To study membrane-bound receptors like the M2 mAChR, it is essential to isolate the cell membranes from other cellular components. This enriches the receptor concentration and removes interfering substances. This protocol is applicable to both cultured cells overexpressing the M2 receptor (e.g., CHO cells) and native tissues with high M2 expression (e.g., rat heart or brainstem).[10][13]

Step-by-Step Methodology:

-

Harvesting: Harvest cells or dissect tissue on ice. All subsequent steps should be performed at 4°C to minimize proteolytic degradation.

-

Homogenization: Place the cell pellet or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Homogenize using a Polytron or Dounce homogenizer until a uniform suspension is achieved.

-

Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Membrane Pelleting: Carefully transfer the supernatant to a fresh tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step is critical for removing endogenous ligands and cytosolic components.

-

Final Preparation: Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method, such as the Bradford or BCA assay.[14]

-

Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competition Binding Assay to Determine AF-DX 384 Kᵢ

Rationale: A competition assay is the gold standard for determining the affinity (Kᵢ) of an unlabeled compound (the "competitor," in this case, AF-DX 384). It measures the ability of AF-DX 384 to displace a radiolabeled ligand of known affinity (e.g., [³H]N-methylscopolamine, [³H]NMS) from the M2 receptor. The resulting IC₅₀ value (the concentration of AF-DX 384 that displaces 50% of the radioligand) is then used to calculate the Kᵢ.[12]

Step-by-Step Methodology:

-

Plate Setup: Assays are typically performed in 96-well plates.[14] Designate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + Radioligand + a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine). This defines the binding to non-receptor components.

-

Competition: Membranes + Radioligand + varying concentrations of AF-DX 384 (typically 10-12 concentrations spanning a wide range, e.g., 1 pM to 10 µM).

-

-

Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:

-

150 µL of diluted membrane preparation (e.g., 10-50 µg protein).

-

50 µL of assay buffer (for Total Binding), atropine (for NSB), or the appropriate AF-DX 384 dilution.

-

50 µL of the radioligand (e.g., [³H]NMS at a concentration close to its Kₔ).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[14]

-

Termination: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[14]

-

Washing: Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis: From IC₅₀ to Kᵢ

-

Calculate Specific Binding: For each concentration of AF-DX 384, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate Curve: Plot the percent specific binding against the logarithm of the AF-DX 384 concentration. The data should form a sigmoidal dose-response curve.

-

Determine IC₅₀: Use a non-linear regression software (e.g., Prism) to fit the data and determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used.

-

Kₔ is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).

-

Protocol 3: Functional Validation with a [³⁵S]GTPγS Binding Assay

Rationale: While binding assays confirm affinity, they do not describe the functional consequence of that binding. A GTPγS binding assay measures the first step in G-protein activation, providing a direct functional readout of receptor activity.[15] Since AF-DX 384 is an antagonist, it should not stimulate [³⁵S]GTPγS binding on its own but should competitively inhibit the stimulation caused by an agonist.

Step-by-Step Methodology:

-

Assay Buffer: Prepare a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and protease inhibitors.

-

Incubation: In a 96-well plate, combine:

-

M2 receptor membranes.

-

A fixed, sub-maximal concentration of a muscarinic agonist (e.g., carbachol).

-

Varying concentrations of AF-DX 384.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

-

Reaction: Incubate the plate (e.g., 30°C for 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gαᵢ subunit.[15]

-

Termination and Counting: Terminate the reaction by filtration, similar to the radioligand binding assay. The amount of incorporated [³⁵S]GTPγS is quantified by scintillation counting.

-

Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding against the concentration of AF-DX 384. The data should show a concentration-dependent inhibition, confirming AF-DX 384's role as a functional antagonist at the M2 receptor.

Advanced Analysis: Schild Regression for Competitive Antagonism

Rationale: Schild analysis is a powerful pharmacological method used to verify that an antagonist acts in a truly competitive and reversible manner.[16][17] It involves generating full agonist dose-response curves in the presence of several fixed concentrations of the antagonist (AF-DX 384).

Experimental Procedure:

-

Generate a standard agonist (e.g., carbachol) concentration-response curve in a functional assay (like the GTPγS assay or a physiological response measurement).

-

Repeat the full agonist concentration-response curve in the presence of at least three different fixed concentrations of AF-DX 384.

-

A competitive antagonist will cause a parallel rightward shift in the agonist curve with no change in the maximum response.[17]

Data Analysis:

-

Calculate Dose Ratios (DR): For each concentration of AF-DX 384, calculate the dose ratio: DR = EC₅₀ of agonist with antagonist / EC₅₀ of agonist alone.

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis versus the log[AF-DX 384] on the x-axis.

-

Interpret the Plot:

-

For a simple, competitive antagonist, the plot should be linear with a slope of approximately 1.0.[17][18] A slope that deviates significantly suggests a non-competitive or more complex interaction.

-

The x-intercept of the regression line provides the pA₂, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2. For a competitive antagonist, the pA₂ is theoretically equal to the pKₑ (the negative log of the antagonist's equilibrium dissociation constant).

-

Table 2: Interpreting Schild Plot Results

| Schild Plot Slope | Interpretation | Causality |

| ≈ 1.0 | Simple Competitive Antagonism | The antagonist and agonist compete for the same binding site in a reversible manner. |

| > 1.0 | Potential Incomplete Equilibration | The antagonist may not have had sufficient time to reach equilibrium, especially at lower concentrations.[17] |

| < 1.0 | Possible Allosteric Modulation or Receptor Heterogeneity | The antagonist may be binding to a secondary (allosteric) site or interacting with a mixed population of receptors.[17][19] |

Conclusion

AF-DX 384 remains a cornerstone tool for probing the function and pharmacology of the M2 muscarinic receptor. By employing the rigorous binding and functional protocols detailed in this guide—from basic membrane preparation and competition assays to advanced Schild analysis—researchers can achieve a precise and reproducible characterization of its interaction with the M2 receptor. This foundational understanding is essential for advancing our knowledge of muscarinic signaling and for the development of next-generation therapeutics targeting this important receptor family.

References

- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Syntheses of R and S isomers of AF-DX 384, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Muscarinic M2 receptors in rat brain labeled with [3H] AF-DX 384 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomed.cas.cz [biomed.cas.cz]

- 12. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functional and binding studies with muscarinic M2-subtype selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 17. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 18. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-DX 384: A Technical Guide to a Pioneering M2/M4 Selective Muscarinic Antagonist

This guide provides a comprehensive technical overview of AF-DX 384, a pivotal pharmacological tool in muscarinic acetylcholine receptor research. We will delve into its discovery, elucidate its detailed pharmacological profile, and provide actionable experimental protocols for its application in the laboratory.

Genesis of a Selective Antagonist: The Discovery and History of AF-DX 384

The story of AF-DX 384 begins with the quest for subtype-selective muscarinic receptor antagonists. The discovery of pirenzepine, the first M1-selective antagonist, ignited a surge in research to develop compounds with tailored affinities for other muscarinic receptor subtypes. This effort was driven by the need for more precise pharmacological tools to dissect the distinct physiological roles of each receptor subtype and to develop therapeutics with fewer side effects.

AF-DX 384 emerged from a research program at Dr. Karl Thomae GmbH in Germany, focused on modifying the tricyclic structure of pirenzepine to achieve selectivity for M2 receptors. This research led to the synthesis of a series of pirenzepine analogs, including the first cardioselective M2 antagonist, AF-DX 116.[1][2] Building upon this work, AF-DX 384 was developed and identified as a potent and selective antagonist for M2 and M4 muscarinic acetylcholine receptors.[3] While a singular "discovery" paper for AF-DX 384 is not readily apparent, a 1989 publication on the structure-activity relationships of selective tricyclic antimuscarinics places it within this developmental timeline.[1] Subsequent detailed characterization of its binding properties using a tritiated version, [3H]AF-DX 384, was published in the early 1990s by researchers at the same institution.

The synthesis of the individual enantiomers of AF-DX 384 later revealed that the (R)-(-) isomer possesses a significantly higher affinity for M2 receptors, being 23-fold more potent than its (S)-(+) counterpart.[4] This stereoselectivity underscores the specific and fine-tuned interaction of the molecule with its target receptor.

Pharmacological Profile: Unraveling the Selectivity of AF-DX 384

AF-DX 384 is distinguished by its preferential binding to M2 and M4 muscarinic receptor subtypes over M1, M3, and M5. This selectivity has made it an invaluable tool for differentiating the functions of these receptor subtypes in various physiological and pathological processes.

Binding Affinity Profile

The binding affinity of AF-DX 384 for the five human muscarinic receptor subtypes (M1-M5) has been extensively characterized through radioligand binding assays. The equilibrium dissociation constants (Ki) provide a quantitative measure of this selectivity.

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 7.51 | ~30.9 |

| M2 | 8.22 | ~6.03 |

| M3 | 7.18 | ~66.1 |

| M4 | 8.00 | ~10.0 |

| M5 | 6.27 | ~537.0 |

Data compiled from various sources.

This profile clearly demonstrates the high affinity of AF-DX 384 for M2 and M4 receptors, with significantly lower affinity for M1, M3, and M5 subtypes.

Mechanism of Action: Beyond Simple Competition

AF-DX 384 acts as a competitive antagonist at the orthosteric binding site of M2 and M4 muscarinic receptors, the same site where the endogenous agonist acetylcholine binds. However, intriguing evidence suggests a more complex interaction with the M2 receptor. Studies have indicated that the binding domain of AF-DX 384 may partially overlap with a common allosteric site.[5] This suggests that AF-DX 384 might exert its effects not only through direct competition with acetylcholine but also by allosterically modulating the receptor's conformation.[5]

This potential dual mechanism of action, involving both orthosteric and allosteric interactions, could contribute to its specific pharmacological profile and functional effects.

Signaling Pathway of M2 Muscarinic Receptor Antagonism by AF-DX 384

References

- 1. Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AF-DX 384 | eJournals of Academic Research & Reviews [ejarr.com]

- 4. Syntheses of R and S isomers of AF-DX 384, a selective antagonist of muscarinic M2 receptors [pubmed.ncbi.nlm.nih.gov]

- 5. M2 receptor binding of the selective antagonist AF-DX 384: possible involvement of the common allosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-DX 384: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a comprehensive technical overview of AF-DX 384, a pivotal antagonist for muscarinic acetylcholine receptors. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, pharmacological properties, and its application in experimental settings, offering a synthesized perspective grounded in established scientific literature.

Introduction: The Significance of Muscarinic Receptor Antagonism

The cholinergic system, and specifically muscarinic acetylcholine receptors (mAChRs), represents a critical nexus in the regulation of a vast array of physiological and pathophysiological processes. These G protein-coupled receptors are integral to functions ranging from cognitive processes and motor control to autonomic regulation. The development of selective antagonists for mAChR subtypes has been instrumental in dissecting the specific roles of these receptors and holds significant therapeutic potential for a variety of disorders. AF-DX 384 has emerged as a key pharmacological tool in this endeavor, offering notable selectivity for M2 and M4 receptor subtypes. This guide will explore the multifaceted nature of AF-DX 384, providing the technical foundation necessary for its effective utilization in research.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical nature is fundamental to its application in research. This section details the structural and physical characteristics of AF-DX 384.

Chemical Structure

AF-DX 384, a pyridobenzodiazepine derivative, possesses a complex molecular architecture that dictates its interaction with target receptors.[1]

-

IUPAC Name : N-[2-[(2R)-2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1][2]benzodiazepine-11-carboxamide[1]

-

Chemical Formula : C₂₇H₃₈N₆O₂[3]

-

Molecular Weight : 478.64 g/mol [3]

The structure of AF-DX 384 features a tricyclic benzodiazepine core, a piperidine ring, and a dipropylamino group, all of which contribute to its binding affinity and selectivity.

Physicochemical Data Summary

A summary of the key physicochemical properties of AF-DX 384 is presented in the table below, providing essential information for its handling and formulation in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₈N₆O₂ | [3] |

| Molecular Weight | 478.64 g/mol | [3] |

| CAS Number | 118290-27-0 | [3] |

| SMILES | CCCN(CCC)C[C@H]1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | [1] |

| InChIKey | MZDYABXXPZNUCT-OAQYLSRUSA-N | [3] |

| Solubility | Soluble to 50 mM in DMSO and to 10 mM in ethanol.[4] | [4] |

| Storage | Store at room temperature.[4] | [4] |

Pharmacological Profile: A Selective Muscarinic Antagonist

The utility of AF-DX 384 as a research tool is primarily defined by its pharmacological profile, particularly its selectivity for specific muscarinic receptor subtypes.

Mechanism of Action

AF-DX 384 functions as a competitive antagonist at muscarinic acetylcholine receptors.[3] This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor, thereby blocking its downstream signaling. Its selectivity for M2 and M4 subtypes makes it invaluable for studying the distinct physiological roles of these receptors.[3][5]

Receptor Binding Affinity

The binding affinity of AF-DX 384 for the five human muscarinic receptor subtypes (M1-M5) has been well-characterized, demonstrating its preference for M2 and M4 receptors.

| Receptor Subtype | pKᵢ | Kᵢ (nM) | Source |

| M1 | 7.51 | 30.9 | [4][6] |

| M2 | 8.22 | 6.03 | [4][5][6] |

| M3 | 7.18 | 66.07 | [4][6] |

| M4 | 8.00 | 10 | [4][5][6] |

| M5 | 6.27 | 537.03 | [4][6] |

The (R)-(-) isomer of AF-DX 384 has been shown to have a 23-fold higher affinity for M2 receptors compared to its (S)-(+) enantiomer, highlighting the stereospecificity of its interaction.[2]

In Vivo Effects and Applications

AF-DX 384 has been instrumental in elucidating the roles of M2 and M4 receptors in various physiological and pathological contexts. Its primary applications include:

-

Neuroscience Research : Used to map the distribution of M2 and M4 receptors in the brain and to investigate their involvement in cognitive functions and neuropsychiatric disorders like dementia and schizophrenia.[3] In animal models, AF-DX 384 has been shown to reverse cognitive deficits in novel object recognition and passive avoidance tasks in aged rats and in young rats with scopolamine-induced impairments.[5][7]

-

Cardiovascular Research : Due to the high expression of M2 receptors in the heart, AF-DX 384 has been used to study cardiac function.[8][9] However, its utility for in vivo brain studies can be limited by low blood-brain barrier permeability and the presence of labeled metabolites in the central nervous system.[8]

Experimental Protocols and Methodologies

The successful application of AF-DX 384 in research necessitates robust and well-defined experimental protocols. This section provides a foundational methodology for a common application: radioligand binding assays.

Radioligand Binding Assay for M2 Receptor Characterization

This protocol outlines a general procedure for using radiolabeled AF-DX 384 (e.g., [³H]AF-DX 384) to characterize M2 muscarinic receptors in brain tissue homogenates.

Objective : To determine the binding affinity (K_d) and receptor density (B_max) of [³H]AF-DX 384 for M2 receptors.

Materials :

-

[³H]AF-DX 384 (specific activity will vary)

-

Brain tissue expressing M2 receptors (e.g., rat brainstem)[10]

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 1 µM atropine)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol :

-

Tissue Preparation : Homogenize the brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer to the desired protein concentration.

-

Assay Setup : In a series of tubes, add a constant amount of tissue homogenate.

-

Saturation Binding : To determine K_d and B_max, add increasing concentrations of [³H]AF-DX 384 to the tubes.

-

Non-specific Binding : For each concentration of radioligand, prepare a parallel set of tubes containing an excess of a non-specific competitor (e.g., atropine) to determine non-specific binding.

-

Incubation : Incubate all tubes at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.

-

Termination : Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Quantification : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Analyze the specific binding data using non-linear regression (e.g., one-site binding hyperbola) to determine the K_d and B_max values.

Causality Behind Experimental Choices : The use of a non-specific competitor is crucial to distinguish between the radioligand binding to the target receptor and its non-specific association with other cellular components. Saturation binding experiments are essential for quantifying the key parameters of receptor affinity and density.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.

Caption: Workflow for a radioligand binding assay using [³H]AF-DX 384.

Signaling Pathway Context: Muscarinic Receptor Antagonism

AF-DX 384, by blocking M2 and M4 receptors, modulates specific intracellular signaling cascades. M2 and M4 receptors typically couple to G_i/o proteins.

References

- 1. (R)-(-)-AF-DX 384 | C27H38N6O2 | CID 60210132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Syntheses of R and S isomers of AF-DX 384, a selective antagonist of muscarinic M2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AFDX-384 - Wikipedia [en.wikipedia.org]

- 4. rndsystems.com [rndsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AF-DX 384 | M2 Receptors | Tocris Bioscience [tocris.com]

- 7. Selective muscarinic antagonists differentially affect in vivo acetylcholine release and memory performances of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo binding, pharmacokinetics and metabolism of the selective M2 muscarinic antagonists [3H]AF-DX 116 and [3H]AF-DX 384 in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AF-DX 116, a cardioselective muscarinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Muscarinic M2 receptors in rat brain labeled with [3H] AF-DX 384 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of AF-DX 384

This guide provides a comprehensive overview of the pharmacodynamic properties of AF-DX 384, a pivotal tool in muscarinic receptor research. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, physiological effects, and experimental methodologies that define the scientific utility of this compound.

Introduction: Unveiling AF-DX 384

AF-DX 384, chemically identified as (±)-5,11-dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepine-6-one, is a synthetic antagonist of muscarinic acetylcholine receptors (mAChRs). Its significance in pharmacology stems from its notable selectivity for specific receptor subtypes, rendering it an invaluable probe for dissecting the complex roles of the cholinergic system in health and disease. This guide will elucidate the nuanced pharmacodynamic profile of AF-DX 384, providing the foundational knowledge required for its effective application in research.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action for AF-DX 384 is competitive antagonism at muscarinic acetylcholine receptors. It binds reversibly to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the receptor, AF-DX 384 prevents ACh from binding and initiating downstream signaling cascades. The antagonism is surmountable, meaning its effect can be overcome by increasing the concentration of the agonist.

Recent studies suggest a more complex interaction at the M2 receptor, where the binding domain of AF-DX 384 may partially overlap with a common allosteric site, influencing its interaction with other ligands.[1]

Receptor Binding Profile and Selectivity

The defining characteristic of AF-DX 384 is its preferential affinity for the M2 and M4 muscarinic receptor subtypes over M1, M3, and M5. This selectivity is crucial for its use in isolating the physiological functions mediated by these specific receptor populations. While it is often described as M2-selective, it possesses a high affinity for the M4 receptor as well.[2][3]

The binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors, are summarized below. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Source |

| M1 | 30.9 | [4] |

| M2 | 6.03 | [2][4] |

| M3 | 134.9 | [4] |

| M4 | 10 | [2] |

| M5 | 125.9 | [4] |

Table 1: Binding affinities of AF-DX 384 for cloned human muscarinic receptor subtypes expressed in CHO cells.

This binding profile demonstrates that AF-DX 384 is approximately 5-fold more selective for M2 receptors and 3-fold more selective for M4 receptors compared to M1 receptors. Its selectivity against M3 and M5 receptors is even more pronounced (over 20-fold and 12-fold, respectively).

It is also important to note the stereoselectivity of this compound. The (R)-(-) isomer of AF-DX 384 exhibits a 23-fold higher affinity for M2 receptors than its (S)-(+) enantiomer, highlighting the specific structural requirements for high-affinity binding.[5]

Downstream Signaling Consequences of M2/M4 Blockade

M2 and M4 receptors are coupled to inhibitory G proteins, specifically of the Gi/o family. When an agonist like acetylcholine binds, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

By acting as an antagonist, AF-DX 384 blocks these actions. Its binding to M2 and M4 receptors prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels in the presence of stimulatory signals. This blockade is the molecular basis for its observed physiological effects.